

Reactivity of the nitro group in 2-Bromo-5-nitrothiophene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-5-nitrothiophene

Cat. No.: B082342

[Get Quote](#)

An In-depth Technical Guide on the Reactivity of the Nitro Group in **2-Bromo-5-nitrothiophene**

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-nitrothiophene is a versatile heterocyclic building block in organic synthesis, primarily due to the unique and influential reactivity imparted by its nitro group. The strong electron-withdrawing nature of the nitro group profoundly affects the thiophene ring, dictating the molecule's susceptibility to various chemical transformations. This guide provides a comprehensive analysis of the nitro group's role in activating the thiophene core towards nucleophilic aromatic substitution, its direct transformation through reduction to an amino group, and its electronic influence on metal-catalyzed cross-coupling reactions at the C-Br bond. Detailed experimental protocols, tabulated quantitative data, and workflow visualizations are presented to serve as a practical resource for professionals in chemical research and drug development.

Physicochemical and Spectroscopic Properties

2-Bromo-5-nitrothiophene is a crystalline solid at room temperature.^[1] Its fundamental properties are crucial for its application in synthesis and are summarized below.

Property	Value	Reference
CAS Number	13195-50-1	[1] [2]
Molecular Formula	C ₄ H ₂ BrNO ₂ S	[2] [3]
Molecular Weight	208.03 g/mol	[2] [3]
Melting Point	44-48 °C	[2]
Appearance	Yellow to tan crystalline powder	[1]
Assay	≥97%	[2]
InChI Key	ZPNFMDYBAQDFDY-UHFFFAOYSA-N	[1] [2]

Spectroscopic Data: Infrared and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for the characterization of **2-Bromo-5-nitrothiophene** and its derivatives.

Spectroscopy	Key Peaks / Shifts	Reference
FTIR (ATR)	Conforms to structure	[1]
¹ H NMR	Spectra available	[3]
¹³ C NMR	Spectra available	[3]
Mass Spec (GC-MS)	Data available in NIST database	[3]

Reactivity Profile Governed by the Nitro Group

The chemistry of **2-Bromo-5-nitrothiophene** is dominated by the powerful electron-withdrawing properties of the nitro group, which operates through both inductive and resonance effects.[\[4\]](#)[\[5\]](#) This electronic influence is the core determinant of the molecule's reactivity in three major classes of reactions.

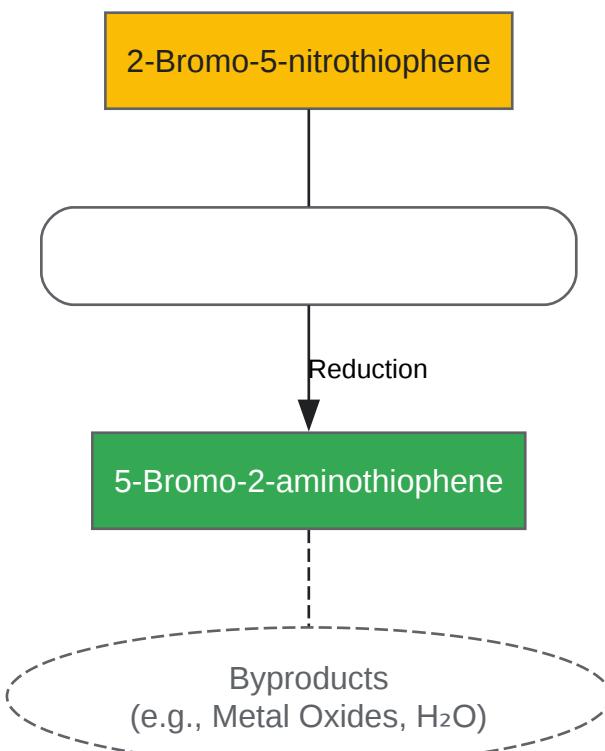
Nucleophilic Aromatic Substitution (SNAr)

The presence of the nitro group in a para-like position relative to the bromine atom strongly activates the thiophene ring for nucleophilic aromatic substitution (SNAr).^{[6][7]} The nitro group stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, thereby lowering the activation energy of the rate-determining addition step.^{[8][9][10]} This makes the displacement of the bromide ion by a wide range of nucleophiles a highly favorable process.^{[11][12]}

Caption: S_NAr mechanism on 2-Bromo-5-nitrothiophene.

Kinetics studies on similar 2-L-5-nitrothiophenes with various amines (pyrrolidine, piperidine, morpholine) show that these reactions proceed faster in ionic liquids compared to conventional solvents like methanol or benzene.^[12] The overall reaction rate is typically controlled by the formation of the reaction intermediate.^{[11][13]}

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions


Nucleophile	Solvent	Conditions	Product	Yield	Reference
Piperidine	Benzene	RT	2-Piperidino- 5-nitrothiophene	N/A	[11][13]
Morpholine	Methanol	25 °C	2-Morpholino- 5-nitrothiophene	N/A	[14]
Secondary Amines	N/A	N/A	2-(Cycloaliphatic-amino)-5-nitrothiophene	N/A	[15]

This protocol is a representative procedure based on kinetic studies of SNAr reactions with amines.^{[11][13]}

- Preparation: In a clean, dry round-bottom flask, dissolve **2-Bromo-5-nitrothiophene** (1.0 eq) in anhydrous benzene under an inert atmosphere (e.g., nitrogen or argon).
- Addition of Nucleophile: To the stirred solution, add a solution of piperidine (1.2 eq) in anhydrous benzene dropwise at room temperature.
- Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- Workup: Upon completion, filter the reaction mixture to remove any precipitated piperidinium bromide. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
- Isolation: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting crude product by column chromatography on silica gel or by recrystallization to afford the pure 2-(Piperidin-1-yl)-5-nitrothiophene.

Reduction of the Nitro Group

The nitro group itself is a highly reactive functional group, and its reduction is one of the most important transformations of nitroaromatic compounds.^[16] This reaction converts the nitro group into an amine, yielding 5-bromo-2-aminothiophene, a valuable intermediate for further functionalization. This transformation can be achieved using various reducing agents.^[17]

[Click to download full resolution via product page](#)

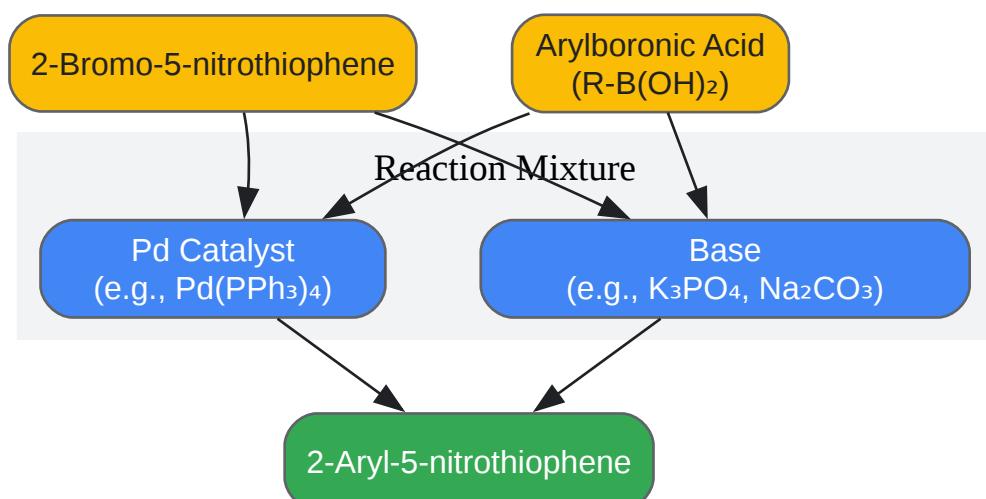
Caption: General workflow for the reduction of the nitro group.

Common methods for this reduction include:

- Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as Palladium on carbon (Pd/C) or Raney Nickel.[16][18] Raney Nickel is often preferred if dehalogenation of the C-Br bond is a concern.[18]
- Metal/Acid Reduction: Using an easily oxidized metal like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) or acetic acid.[16][18] Tin(II) chloride (SnCl₂) is also a mild and effective reagent.[16]

Table 2: Common Reagents for Aromatic Nitro Group Reduction

Reagent System	Key Features	Selectivity	Reference
H ₂ / Pd-C	High efficiency, common lab method	Can reduce other functional groups	[18]
H ₂ / Raney Ni	Good for substrates with halides	Less prone to dehalogenation than Pd/C	[18]
Fe / HCl or Acetic Acid	Inexpensive, effective	Mild, tolerates some other groups	[16]
SnCl ₂ / HCl	Mild conditions	Good for sensitive substrates	[16]
Zinc / Acetic Acid	Mild reduction method	Good functional group tolerance	[13][18]


This protocol is a standard method for the reduction of aromatic nitro compounds.[16]

- Setup: To a round-bottom flask equipped with a reflux condenser, add **2-Bromo-5-nitrothiophene** (1.0 eq) and ethanol.
- Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0 - 4.0 eq) in concentrated hydrochloric acid (HCl) to the flask.
- Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction's progress by TLC.
- Neutralization: After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature and carefully neutralize it by the slow addition of a concentrated aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) until the pH is basic (pH > 8). A precipitate of tin salts will form.
- Extraction: Extract the product from the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
- Isolation and Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude 5-bromo-2-aminothiophene

can then be purified by column chromatography or recrystallization.

Influence on Metal-Catalyzed Cross-Coupling Reactions

While the C-Br bond is the direct site of reaction in metal-catalyzed cross-couplings (e.g., Suzuki, Stille), the nitro group's strong electron-withdrawing nature significantly influences the reactivity of this bond.[19][20] It makes the carbon atom attached to the bromine more electrophilic, facilitating the initial oxidative addition step in the catalytic cycle, which is often rate-limiting.[21] **2-Bromo-5-nitrothiophene** is therefore an excellent substrate for constructing C-C bonds.[2]

[Click to download full resolution via product page](#)

Caption: Key components of a Suzuki cross-coupling reaction.

Table 3: Examples of Suzuki Cross-Coupling Applications

Boronic Acid	Catalyst	Base	Solvent	Product	Reference
5-Pyrimidylboronic acid	Pd(PPh ₃) ₄	Na ₂ CO ₃	Toluene/Ethanol/H ₂ O	5-(5-Nitrothien-2-yl)pyrimidine	[2]
2-Methoxy-5-pyrimidylboronic acid	Pd(PPh ₃) ₄	Na ₂ CO ₃	Toluene/Ethanol/H ₂ O	2-Methoxy-5-(5-nitrothien-2-yl)pyrimidine	[2]
Various Arylboronic acids	Pd(PPh ₃) ₄	K ₃ PO ₄	1,4-Dioxane/H ₂ O	2-Aryl-5-nitrothiophenes	[22] [23]

This protocol is based on procedures for synthesizing various aryl-substituted thiophenes.[\[22\]](#)
[\[24\]](#)

- Inert Atmosphere Setup: In a Schlenk flask or a round-bottom flask fitted with a condenser, combine **2-Bromo-5-nitrothiophene** (1.0 eq), the desired arylboronic acid (1.1-1.2 eq), and a base such as potassium phosphate (K₃PO₄) or sodium carbonate (Na₂CO₃) (2.0 eq).
- Solvent and Catalyst Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water (4:1) or toluene/ethanol/water. Purge the mixture with an inert gas (argon or nitrogen) for 15-20 minutes.
- Catalyst Introduction: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%), to the flask under the inert atmosphere.
- Reaction: Heat the reaction mixture to the required temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
- Workup: Cool the reaction to room temperature and dilute with water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

- Purification: Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , filter, and remove the solvent in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-5-nitrothiophene derivative.

Conclusion

The reactivity of **2-Bromo-5-nitrothiophene** is fundamentally controlled by its nitro group. This powerful electron-withdrawing substituent serves a dual purpose: it activates the thiophene ring for facile nucleophilic aromatic substitution at the C2 position and can be readily transformed into a versatile amino group via reduction. Furthermore, its electronic influence is critical for promoting efficient metal-catalyzed cross-coupling reactions at the C-Br bond. A thorough understanding of these reactivity patterns allows researchers and drug development professionals to strategically employ **2-Bromo-5-nitrothiophene** as a key intermediate in the synthesis of a diverse range of complex heterocyclic compounds and functional materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromo-5-nitrothiophene, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. 2-Bromo-5-nitrothiophene 97 13195-50-1 [sigmaaldrich.com]
- 3. 2-Bromo-5-nitrothiophene | C4H2BrNO2S | CID 83222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitro compound - Wikipedia [en.wikipedia.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]
- 11. Linear free energy ortho-correlations in the reactions of some 2-bromo-5-nitro-3-X-thiophenes with primary and secondary amines in benzene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids: are the different effects on the behavior of para-like and ortho-like isomers on going from conventional solvents to room-temperature ionic liquids related to solvation effects? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 18. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 19. nbinfo.com [nbinfo.com]
- 20. Recent progress in transition metal catalyzed cross coupling of nitroarenes [html.rhhz.net]
- 21. Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Reactivity of the nitro group in 2-Bromo-5-nitrothiophene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b082342#reactivity-of-the-nitro-group-in-2-bromo-5-nitrothiophene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com